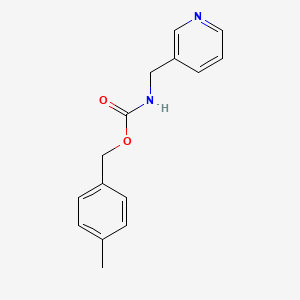![molecular formula C25H32N2O2 B6062776 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine, also known as BPMP, is a chemical compound that belongs to the class of morpholine-based drugs. BPMP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine exerts its pharmacological effects by inhibiting the chymotrypsin-like activity of the proteasome. The proteasome is a large multi-subunit complex that plays a crucial role in the regulation of protein degradation. The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including ER stress, apoptosis, and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. This compound has also been shown to induce ER stress, which can trigger the unfolded protein response (UPR) and lead to the activation of various signaling pathways.
实验室实验的优点和局限性
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its high potency and specificity for the proteasome. This compound has also been shown to have a long half-life, which allows for sustained inhibition of the proteasome. However, this compound has several limitations, including its poor solubility and stability in aqueous solutions. This compound also has limited bioavailability and can exhibit off-target effects at higher concentrations.
未来方向
There are several potential future directions for the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in scientific research. One potential application is the use of this compound in the treatment of cancer. The proteasome is essential for the survival and proliferation of cancer cells, and the inhibition of the proteasome by this compound can lead to the induction of apoptosis and cell death. Another potential application is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The accumulation of misfolded and damaged proteins is a hallmark of these diseases, and the inhibition of the proteasome by this compound can lead to the clearance of these proteins and the prevention of disease progression. Additionally, the development of new analogs of this compound with improved solubility and bioavailability could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the proteasome and has several biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has several limitations. However, the potential future directions for the use of this compound in scientific research are numerous, and the development of new analogs of this compound could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
合成方法
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can be synthesized through a series of chemical reactions involving morpholine, 4-biphenylylmethyl chloride, and 3-piperidinylpropanoic acid. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the purity and yield of the final product.
科学研究应用
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has been used extensively in scientific research due to its unique properties and mechanism of action. This compound is a potent inhibitor of the proteasome, which is an essential cellular complex responsible for the degradation of proteins. The inhibition of the proteasome by this compound can lead to the accumulation of misfolded and damaged proteins, which can trigger various cellular responses, including apoptosis and autophagy.
属性
IUPAC Name |
1-morpholin-4-yl-3-[1-[(4-phenylphenyl)methyl]piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-15-17-29-18-16-27)13-10-21-5-4-14-26(19-21)20-22-8-11-24(12-9-22)23-6-2-1-3-7-23/h1-3,6-9,11-12,21H,4-5,10,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGJVYWMXXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)


![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)
![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)